Ethyl 5-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate
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Overview
Description
Ethyl 5-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties . This compound, in particular, has garnered interest for its potential therapeutic and industrial applications.
Preparation Methods
The synthesis of ethyl 5-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate can be achieved through various synthetic routes. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions . Another approach is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Chemical Reactions Analysis
Ethyl 5-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced thiophene derivatives.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 5-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Industry: The compound is used in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of ethyl 5-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and interacting with cellular receptors. The specific pathways involved depend on the biological context in which the compound is used .
Comparison with Similar Compounds
Ethyl 5-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate can be compared with other thiophene derivatives such as ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate and ethyl 5-[(2-chlorobenzoyl)amino]-3-methylbenzo[b]thiophene-2-carboxylate . While these compounds share a similar core structure, their unique substituents confer different chemical and biological properties. For example, the presence of a chlorine atom in this compound enhances its reactivity in substitution reactions compared to its analogs .
Properties
CAS No. |
33851-24-0 |
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Molecular Formula |
C11H9ClO3S |
Molecular Weight |
256.71 g/mol |
IUPAC Name |
ethyl 5-chloro-3-hydroxy-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C11H9ClO3S/c1-2-15-11(14)10-9(13)7-5-6(12)3-4-8(7)16-10/h3-5,13H,2H2,1H3 |
InChI Key |
XDQYSYNQPPHBQE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)C=CC(=C2)Cl)O |
Origin of Product |
United States |
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